![molecular formula C18H15FN2O2S B5910657 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone](/img/structure/B5910657.png)
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone, also known as EF24, is a synthetic curcumin analog that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 was first synthesized in 2004 by Bharat Aggarwal and colleagues at the University of Texas MD Anderson Cancer Center.
Mécanisme D'action
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the Nrf2 pathway, which regulates antioxidant and detoxification enzymes, leading to reduced oxidative stress and inflammation. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of various enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to reduce inflammation and oxidative stress, leading to potential therapeutic applications in various inflammatory diseases. Additionally, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is its relatively low toxicity compared to other chemotherapy agents. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have a longer half-life in the body compared to curcumin, making it a potentially more effective therapeutic agent. However, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone for therapeutic applications.
Orientations Futures
There are many potential future directions for 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone for therapeutic applications. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone may also have potential applications in other diseases beyond cancer and inflammation, such as neurodegenerative diseases and cardiovascular disease. Overall, 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Méthodes De Synthèse
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process, starting with the reaction of 4-fluorobenzaldehyde with thiourea to form 5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone. The resulting compound is then reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties, particularly in cancer research. Studies have shown that 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and metastasis of tumors in various cancer types, including breast, lung, and pancreatic cancer. 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Propriétés
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-2-23-15-9-7-14(8-10-15)21-17(22)16(20-18(21)24)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,24)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQUCSMULFVRPJ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.